四氨合硫氰合铬(III) 氯化物一水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium reineckate monohydrate, also known as ARH, is a compound composed of ammonium, carbon, hydrogen, and oxygen. It is a white, odorless, crystalline solid that is slightly soluble in water. It is an important reagent in the synthesis of organic compounds and is widely used in the fields of biochemistry, pharmaceuticals, and materials science. ARH has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

科学研究应用

沉淀试剂

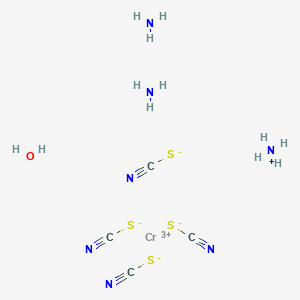

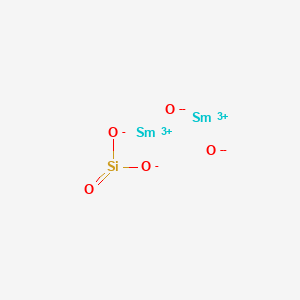

莱因克盐用作沉淀试剂来沉淀碱性化合物 {svg_1}. 这在化学研究中分离和纯化各种化合物方面特别有用。

配合物的形成

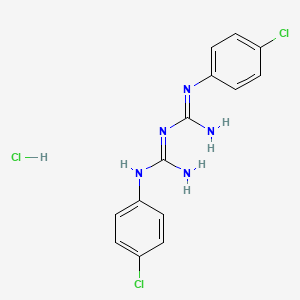

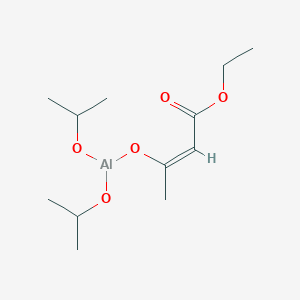

它用于与胺、氨基酸和生物碱形成配合物 {svg_2}. 这些配合物被称为莱因克盐配合物,可用于各种分析技术。

分光光度法测定

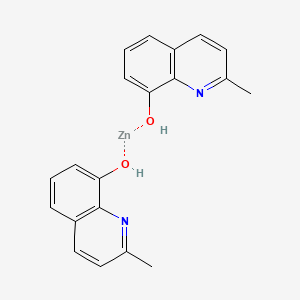

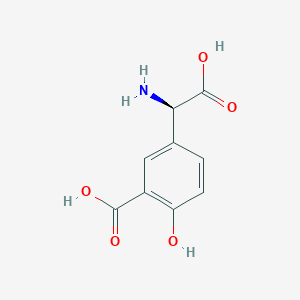

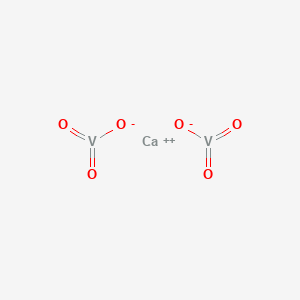

莱因克盐用于某些化合物的分光光度法测定 {svg_3}. 例如,它与茜素红S一起用于通过形成离子缔合配合物来测定氯丙嗪 {svg_4}.

分析化学

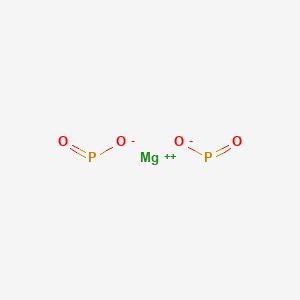

在分析化学领域,它用于原子光谱法和气相色谱法 {svg_5}. 这些技术对于识别和定量化学物质至关重要。

细胞培养与分析

它在细胞培养和分析中得到了应用 {svg_6}. 这在生物学研究中至关重要,特别是在细胞行为和发育研究中。

材料科学与工程

在材料科学与工程中,它用于 3D 生物打印和 3D 打印 {svg_7}. 这些是具有广泛应用的尖端技术,从组织工程到制造。

基因组学

在基因组学领域,它用于先进的基因编辑、克隆与表达,以及 DNA 和 RNA 纯化 {svg_8}. 这些技术是遗传研究和生物技术的基石。

制药与生物制药制造

它用于生物制药的制造,包括抗体药物偶联物制造和 mRNA 开发与制造 {svg_9}. 这些是现代治疗剂生产中的关键过程。

作用机制

Target of Action

Ammonium Reineckate Monohydrate, also known as Reinecke’s salt, primarily targets basic compounds such as amines, amino acids, and alkaloids . These compounds play crucial roles in various biological processes, including protein synthesis, neurotransmission, and cellular metabolism .

Mode of Action

The compound interacts with its targets by forming reineckate complexes . This interaction results in the precipitation of the target compounds, effectively isolating them from their environment .

Biochemical Pathways

The formation of reineckate complexes affects the biochemical pathways involving the target compounds. For instance, the precipitation of amino acids can impact protein synthesis, while the precipitation of amines can influence neurotransmission .

Pharmacokinetics

Given its use as a precipitation reagent, it is likely that its bioavailability is influenced by factors such as the concentration of the target compounds and the ph of the environment .

Result of Action

The primary molecular and cellular effect of Ammonium Reineckate Monohydrate’s action is the precipitation of target compounds. This can result in changes to cellular processes that depend on these compounds, such as protein synthesis in the case of amino acids .

Action Environment

Environmental factors, such as pH and the presence of other ions, can influence the action, efficacy, and stability of Ammonium Reineckate Monohydrate. For instance, the compound’s ability to precipitate target compounds can be affected by the pH of the environment, as this can influence the formation of reineckate complexes .

安全和危害

未来方向

Ammonium reineckate monohydrate has been used in the spectrophotometric determination of promazine along with alizarin S by the formation of the promazine ion-association complex . It has potential for further applications in analytical chemistry, particularly in the quantification of choline chloride in feed additives .

生化分析

Biochemical Properties

Ammonium Reineckate Monohydrate is used as a precipitation reagent for the precipitation of basic compounds such as amines, amino acids, and alkaloids as their reineckate complexes . It interacts with these biomolecules, forming crystalline precipitates . The nature of these interactions is primarily ionic, involving the exchange of electrons between the ammonium reineckate monohydrate and the biomolecules .

Cellular Effects

Given its role in precipitating basic compounds, it may influence cellular function by interacting with amines, amino acids, and alkaloids within the cell . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ammonium Reineckate Monohydrate involves the formation of ion-association complexes with basic compounds . This process may lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not readily degrade . Long-term effects on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available information on the effects of Ammonium Reineckate Monohydrate at different dosages in animal models .

Metabolic Pathways

Given its interactions with amines, amino acids, and alkaloids, it may be involved in the metabolism of these compounds .

属性

IUPAC Name |

azanium;azane;chromium(3+);tetrathiocyanate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXRCIGWICAQSQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12CrN7OS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-17-6 |

Source

|

| Record name | Ammonium reineckate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIUM REINECKATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD0WBQ89IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)

![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)